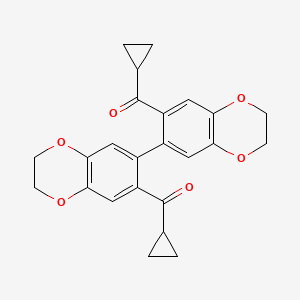
2,2',3,3'-Tetrahydro-6,6'-bi-1,4-benzodioxine-7,7'-diylbis(cyclopropylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYCLOPROPYL{7-[7-(CYCLOPROPYLCARBONYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE is a complex organic compound featuring cyclopropyl groups and benzodioxin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOPROPYL{7-[7-(CYCLOPROPYLCARBONYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE typically involves the reaction of cyclopropylcarbonyl chloride with 2,3-dihydro-1,4-benzodioxin derivatives under controlled conditions. The reaction is facilitated by the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
CYCLOPROPYL{7-[7-(CYCLOPROPYLCARBONYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or benzodioxin rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
CYCLOPROPYL{7-[7-(CYCLOPROPYLCARBONYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of CYCLOPROPYL{7-[7-(CYCLOPROPYLCARBONYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE involves its interaction with specific molecular targets. The cyclopropyl groups impose conformational rigidity, enhancing binding affinity to target proteins. The benzodioxin moieties may interact with cellular pathways, modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylcarbonyl derivatives: Compounds like cyclopropylcarbonyl chloride and cyclopropylcarbonyl piperazine share structural similarities.
Benzodioxin derivatives: Compounds containing the benzodioxin ring, such as certain pharmaceuticals and agrochemicals.
Uniqueness
CYCLOPROPYL{7-[7-(CYCLOPROPYLCARBONYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE is unique due to its combination of cyclopropyl and benzodioxin structures, which confer distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C24H22O6 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[7-[6-(cyclopropanecarbonyl)-2,3-dihydro-1,4-benzodioxin-7-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C24H22O6/c25-23(13-1-2-13)17-11-21-19(27-5-7-29-21)9-15(17)16-10-20-22(30-8-6-28-20)12-18(16)24(26)14-3-4-14/h9-14H,1-8H2 |
InChI Key |
UUNKRMSVEYFFAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC3=C(C=C2C4=CC5=C(C=C4C(=O)C6CC6)OCCO5)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



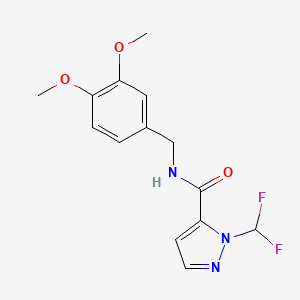

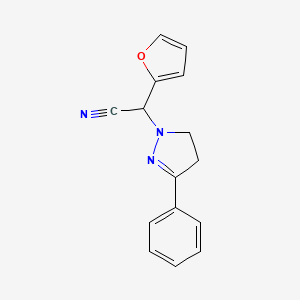
![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11052512.png)
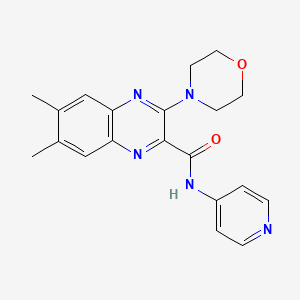
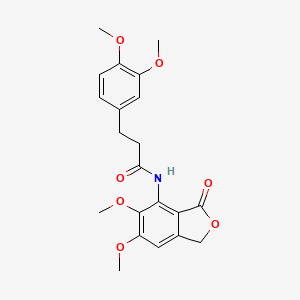
![2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11052527.png)

![4-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11052543.png)
![6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11052545.png)
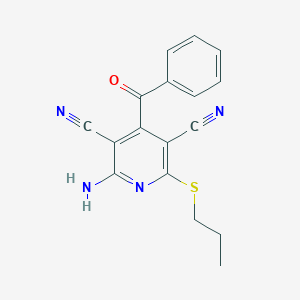
![1,4,6-trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11052554.png)
![4,6-dimethyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11052561.png)
